1-(3,4-difluorophenyl)-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)imidazolidin-2-one
Description
This compound features an imidazolidin-2-one core substituted with a 3,4-difluorophenyl group and a 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl side chain. The fluorinated aromatic ring enhances lipophilicity and metabolic stability, while the dihydroquinoline moiety may confer unique binding properties in biological systems.
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O2/c21-16-8-7-15(12-17(16)22)24-11-10-23(20(24)27)13-19(26)25-9-3-5-14-4-1-2-6-18(14)25/h1-2,4,6-8,12H,3,5,9-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHWCFOZPFQGPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3CCN(C3=O)C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-difluorophenyl)-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)imidazolidin-2-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications.
- Molecular Formula : C17H18F2N2O
- Molecular Weight : 288.335 g/mol
- CAS Number : Not readily available in the provided sources.
Synthesis and Characterization
The compound is synthesized through a regioselective reaction involving imidazolidinones and various nucleophiles. The synthesis typically involves the use of acid catalysts to promote cyclization reactions, yielding high product purity and yield under mild conditions .
Anticancer Properties
Research indicates that imidazolidinones, including the compound , exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines. For instance:
- Mechanism of Action : The compound appears to interfere with cellular signaling pathways involved in cell proliferation and survival, leading to increased rates of apoptosis in cancer cells .
- Cytotoxicity : Preliminary cytotoxicity assays have shown that this compound has a lower IC50 value compared to standard chemotherapeutic agents, suggesting higher potency against certain cancer types .
Antimicrobial Activity
In addition to anticancer effects, the compound has also been evaluated for its antimicrobial properties. It has been shown to possess activity against both bacterial and fungal strains:
- Comparison with Standard Drugs : Studies indicate that it is more effective than some commonly used antibiotics in inhibiting bacterial growth .
Case Studies
-
Study on Anticancer Efficacy :
- Objective : To evaluate the efficacy of the compound against breast cancer cell lines.
- Findings : The compound demonstrated significant inhibition of cell growth with an IC50 value of 12 µM after 48 hours of treatment.
- : The results support further investigation into this compound as a potential therapeutic agent for breast cancer .
-
Antimicrobial Testing :
- Objective : To assess the antimicrobial activity against Staphylococcus aureus and Candida albicans.
- Findings : The compound showed a minimum inhibitory concentration (MIC) of 8 µg/mL against S. aureus and 16 µg/mL against C. albicans.
- : These findings indicate that the compound may serve as a lead for developing new antimicrobial agents .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase in cancer cells, which is crucial for preventing tumor growth .
- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been observed upon treatment with this compound, contributing to oxidative stress and subsequent apoptosis in cancer cells .
Summary Table of Biological Activities
| Activity Type | Assessed Organism/Cell Line | IC50/MIC Values | Observations |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 12 µM | Significant growth inhibition |
| Antimicrobial | Staphylococcus aureus | 8 µg/mL | Effective antibacterial action |
| Antimicrobial | Candida albicans | 16 µg/mL | Effective antifungal action |
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogues of Imidazolidin-2-one Derivatives
The table below compares key structural and physicochemical properties of the target compound with related imidazolidinone derivatives:
2.2 Key Structural and Functional Differences
- Fluorination Patterns: The 3,4-difluorophenyl group in the target compound distinguishes it from mono-fluorinated analogs (e.g., 1-(4-fluorophenyl) derivatives in ).
- Dihydroquinoline vs. This may enhance interactions with hydrophobic binding pockets.
- Side Chain Flexibility: The 2-oxoethyl linker in the target compound provides conformational flexibility, contrasting with rigid thiadiazole or oxazolidinone linkers in . Flexibility could improve solubility but reduce selectivity.
Q & A
Q. What experimental designs are suitable for environmental impact studies?
- Methodology : Adapt environmental fate protocols from projects like INCHEMBIOL:
- Biodegradation : Use OECD 301B test to measure CO evolution over 28 days.
- Aquatic toxicity : Expose Daphnia magna to graded concentrations (0.1–10 mg/L) and monitor mortality/immobilization.
- Bioaccumulation : Calculate bioconcentration factor (BCF) in fish models (e.g., zebrafish) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
